N-Ethyl-N-(m-tolyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(m-tolyl)but-2-enamide is an organic compound with the molecular formula C13H17NO. It is a derivative of but-2-enamide, where the nitrogen atom is substituted with an ethyl group and a m-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide typically involves the reaction of m-toluidine with ethyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of the amine to the acrylate, followed by elimination of water to form the enamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(m-tolyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The enamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted enamide derivatives.
Scientific Research Applications
N-Ethyl-N-(m-tolyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(m-tolyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(o-tolyl)but-2-enamide: A similar compound with the o-tolyl group instead of the m-tolyl group.
N-Ethyl-N-(p-tolyl)but-2-enamide: A similar compound with the p-tolyl group instead of the m-tolyl group.
N-Methyl-N-(m-tolyl)but-2-enamide: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N-(m-tolyl)but-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group can affect the compound’s steric and electronic properties, making it distinct from its o-tolyl and p-tolyl analogs.
Properties
CAS No. |
1195353-67-3 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(E)-N-ethyl-N-(3-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-7-13(15)14(5-2)12-9-6-8-11(3)10-12/h4,6-10H,5H2,1-3H3/b7-4+ |
InChI Key |
DAETVMPIUYVYJI-QPJJXVBHSA-N |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)/C=C/C |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.